Cas no 2228216-92-8 (2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one)

2-Amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one is a specialized pyrazole derivative with a trifluoromethyl substitution, offering unique reactivity and structural features for synthetic applications. The presence of both amino and carbonyl functional groups enhances its versatility as a building block in pharmaceutical and agrochemical synthesis. The chloro and trifluoromethyl substituents contribute to its electron-deficient character, making it valuable in the development of biologically active compounds. Its stable pyrazole core ensures compatibility with a range of reaction conditions, while the methyl group at the 1-position improves steric control. This compound is particularly useful in the preparation of heterocyclic scaffolds and tailored intermediates for medicinal chemistry research.
2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one structure
2228216-92-8 structure
Product Name:2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one
CAS No:2228216-92-8
MF:C7H7ClF3N3O
MW:241.598190546036
CID:6008360
PubChem ID:165705574
Update Time:2025-06-14

2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2228216-92-8
    • 2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one
    • EN300-1961008
    • Inchi: 1S/C7H7ClF3N3O/c1-14-6(8)4(3(15)2-12)5(13-14)7(9,10)11/h2,12H2,1H3
    • InChI Key: RJQRRDKIKBRSDD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(CN)=O)C(C(F)(F)F)=NN1C

Computed Properties

  • Exact Mass: 241.0229740g/mol
  • Monoisotopic Mass: 241.0229740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 60.9Ų

2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one Pricemore >>

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Additional information on 2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one

Research Brief on 2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 2228216-92-8)

The compound 2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 2228216-92-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and trifluoromethyl group, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of drug discovery and development.

One of the key areas of interest is the compound's role as a building block in the synthesis of more complex molecules. Researchers have reported efficient synthetic routes to produce 2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one with high yield and purity. The presence of the trifluoromethyl group is particularly noteworthy, as it often enhances the metabolic stability and bioavailability of pharmaceutical compounds. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, facilitating its use in further pharmacological studies.

In addition to its synthetic utility, preliminary biological evaluations have revealed that 2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one exhibits moderate activity against certain enzyme targets. For instance, studies have indicated its potential as an inhibitor of kinases and other signaling proteins involved in inflammatory and oncogenic pathways. These findings suggest that the compound could serve as a lead structure for the development of novel therapeutics targeting diseases such as cancer and autoimmune disorders.

Further investigations into the compound's mechanism of action are ongoing. Recent in vitro assays have demonstrated its ability to modulate specific biochemical pathways, although the exact molecular interactions remain to be fully elucidated. Researchers are also exploring the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles, to assess its suitability for in vivo applications.

Despite these promising developments, challenges remain in optimizing the compound's efficacy and safety. Current research efforts are directed toward structural modifications to enhance its biological activity and reduce potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 2228216-92-8) represents a valuable chemical entity with significant potential in drug discovery. Its unique structural features and preliminary biological activities make it a compelling subject for further research. Continued exploration of its therapeutic applications and optimization of its pharmacological properties will be critical in realizing its full potential in the biomedical field.

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